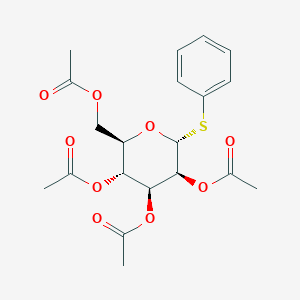

2,3,4,6-Tetra-O-acetil-1-tio-alfa-D-mannopiranósido de fenilo

Descripción general

Descripción

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative used primarily in glycosylation reactions. This compound is notable for its role in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and chemical processes.

Aplicaciones Científicas De Investigación

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of complex carbohydrates.

Biology: In the study of carbohydrate-protein interactions and the role of glycoconjugates in cellular processes.

Medicine: For the development of glycosylated drugs and vaccines.

Industry: In the production of glycosylated materials and as a reagent in various chemical processes.

Mecanismo De Acción

Target of Action

The primary target of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is alpha-mannosidase , an enzyme that plays a crucial role in the processing and degradation of glycoproteins .

Mode of Action

As a mannose analog, this compound acts as an inhibitor of alpha-mannosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of terminal, non-reducing alpha-D-mannose residues in alpha-D-mannosides.

Análisis Bioquímico

Biochemical Properties

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is known to act as an inhibitor of alpha-mannosidase . This interaction with alpha-mannosidase, an enzyme involved in the breakdown of complex sugars, is crucial for its biochemical role .

Cellular Effects

Molecular Mechanism

The molecular mechanism of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside involves its role as an inhibitor of alpha-mannosidase . By inhibiting this enzyme, it can affect the breakdown of complex sugars within the cell .

Metabolic Pathways

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is involved in the metabolic pathway related to the breakdown of complex sugars, given its role as an alpha-mannosidase inhibitor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is typically synthesized through the acetylation of phenyl 1-thio-alpha-D-mannopyranoside. The process involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The thio group can be substituted with other nucleophiles.

Deacetylation: Removal of acetyl groups under basic or acidic conditions.

Glycosylation: Acts as a glycosyl donor in the presence of a glycosyl acceptor and a promoter.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Deacetylation: Conditions typically involve the use of sodium methoxide in methanol or hydrochloric acid in methanol.

Glycosylation: Promoters such as trifluoromethanesulfonic acid or boron trifluoride etherate are used.

Major Products Formed

Substitution Reactions: Products include various substituted mannopyranosides.

Deacetylation: The major product is phenyl 1-thio-alpha-D-mannopyranoside.

Glycosylation: The products are glycosides formed by the attachment of the mannopyranoside to the glycosyl acceptor.

Comparación Con Compuestos Similares

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is similar to other acetylated thioglycosides, such as:

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-glucopyranoside

Uniqueness

The uniqueness of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside lies in its specific configuration and reactivity, making it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates. Its ability to act as a glycosyl donor in various glycosylation reactions sets it apart from other similar compounds.

Actividad Biológica

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside (PTAM) is a thio-glycoside derivative of mannopyranose that has garnered attention for its potential biological activities. This compound is characterized by its acetylated hydroxyl groups and a phenylthio substituent, which are believed to enhance its biological interactions. This article explores the biological activity of PTAM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHOS

- Molecular Weight: 440.46 g/mol

- CAS Number: 108032-93-5

- Purity: ≥ 98% (HPLC)

Antimicrobial Activity

PTAM exhibits significant antimicrobial properties. Studies have shown that derivatives of mannopyranosides, including PTAM, possess antibacterial activity against various strains of bacteria. Specifically, PTAM has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Recent research indicates that PTAM may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Study: Cytotoxicity Against Cancer Cells

A study conducted by Wills et al. (2018) examined the cytotoxic effects of various mannopyranoside derivatives, including PTAM. The results indicated that PTAM exhibited a dose-dependent inhibition of cell viability in both MCF-7 and PC-3 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Anti-inflammatory Activity

PTAM has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for PTAM in managing inflammatory conditions .

The biological activities of PTAM can be attributed to its structural features:

- Thioether Linkage: The phenylthio group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.

- Acetyl Groups: The acetylation of hydroxyl groups may influence the compound's reactivity and stability, potentially enhancing its biological efficacy.

Data Summary

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451102 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-93-5 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.